Hafnium tert-butoxide
Description
Significance of Hafnium-Based Materials in Advanced Technologies
Hafnium (Hf), a chemical element with atomic number 72, plays a vital, if often unseen, role in numerous advanced technologies. aemmetal.comfiveable.me Its unique combination of properties, including a high melting point, excellent corrosion resistance, and the ability to form stable dielectric materials, makes it indispensable in several high-tech industries. aemmetal.comfiveable.menoahchemicals.com In the aerospace sector, hafnium is a critical component in high-temperature superalloys used for jet engine turbine blades, which must endure extreme temperatures and mechanical stress. aemmetal.comnoahchemicals.com
Perhaps its most significant impact is in the electronics industry. aemmetal.com As semiconductor devices continue to shrink, traditional materials like silicon dioxide have reached their physical limits as gate insulators, leading to performance issues like current leakage. aemmetal.comeditverse.com Hafnium oxide (HfO₂), with its high dielectric constant (high-k), has emerged as a revolutionary material, enabling the creation of smaller, faster, and more energy-efficient transistors. aemmetal.comeditverse.com This has been a key driver in the continued advancement of modern electronics, from smartphones to powerful processors. aemmetal.com Furthermore, hafnium's excellent neutron absorption capabilities make it an essential material for control rods in nuclear reactors, ensuring their safe and efficient operation. fiveable.menoahchemicals.com The growing demand for these advanced applications underscores the importance of high-purity hafnium compounds. noahchemicals.com
Role of Hafnium tert-Butoxide in Advanced Precursor Chemistry Research
This compound (Hf(OᵗBu)₄) is a key chemical precursor in the field of materials science, particularly for the fabrication of hafnium-based thin films. lookchem.comchemicalbook.com As a mononuclear, volatile compound, it is highly suited for vapor deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). lookchem.comchemicalbook.comcymitquimica.com These processes are fundamental to manufacturing the high-purity, ultra-thin layers of hafnium oxide required for modern microelectronics. editverse.comlookchem.com
The utility of this compound stems from its favorable properties, including its volatility and ability to decompose cleanly to form hafnium oxide. lookchem.comgoogle.com However, its high reactivity, especially towards moisture, presents handling challenges and can affect the reproducibility of deposition processes. mocvd-precursor-encyclopedia.de This has spurred extensive research into optimizing its use and developing modified or alternative precursors to enhance stability and deposition performance. chemrxiv.orgnih.gov For instance, research has explored its use as a single-source precursor in MOCVD, where it decomposes to provide both hafnium and oxygen, and its application in synthesizing other complex hafnium compounds like nanoparticles and modified alkoxides. nih.govresearchgate.net
Scope and Research Focus of the Outline
This article provides a focused examination of the chemical compound this compound. The scope is strictly limited to the scientific and technical aspects of the compound, structured to cover its chemical and physical properties, established synthesis and purification methods, and critical handling procedures. It further details its primary applications as a precursor in thin-film deposition techniques (ALD and MOCVD) for creating hafnium oxide layers. Finally, the article explores its role in the synthesis of other important hafnium-containing materials, including nanoparticles and silicate (B1173343) films.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2172-02-3 |
|---|---|
Molecular Formula |
C16H40HfO4 |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
hafnium;2-methylpropan-2-ol |
InChI |
InChI=1S/4C4H10O.Hf/c4*1-4(2,3)5;/h4*5H,1-3H3; |
InChI Key |
YZABPPRMRYHJGL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Hf+4] |
Canonical SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Hf] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthesis Methodologies for Hafnium Tert Butoxide
Conventional Synthetic Routes: Halide-Alkoxide Exchange and Amide-Alcoholysis Reactions
Conventional methods for synthesizing hafnium tert-butoxide primarily rely on two well-established reaction types: halide-alkoxide exchange and amide-alcoholysis.
Halide-Alkoxide Exchange: This route typically involves the reaction of a hafnium tetrahalide, most commonly hafnium tetrachloride (HfCl4), with a source of tert-butoxide ions. One approach is the reaction with four equivalents of a metal alkoxide like lithium or sodium tert-butoxide. However, a more common method involves reacting HfCl4 directly with tert-butanol (B103910). This reaction requires a base, such as anhydrous ammonia, to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion. rsc.org A significant challenge with this method, particularly with bulky tertiary alcohols, is the potential for incomplete substitution or hydrolysis, which can negatively impact yield and purity. rsc.orggoogle.com An alternative strategy involves a two-step alcoholysis (or alcohol interchange), where a more easily synthesized hafnium alkoxide, like hafnium isopropoxide, is first prepared and then reacted with tert-butanol. google.com The removal of the more volatile isopropanol (B130326) byproduct helps to drive the equilibrium towards the formation of the desired this compound. google.com
Amide-Alcoholysis Reactions: This method has emerged as a superior and more convenient route for producing high-purity this compound. rsc.org The process begins with the synthesis of a hafnium amide precursor, typically tetrakis(diethylamido)hafnium [Hf(NEt2)4], which is formed by reacting HfCl4 with lithium diethylamide. rsc.orgchemrxiv.org The driving force for this initial reaction is the precipitation of lithium chloride, which is easily removed by filtration. rsc.org The resulting hafnium amide is then reacted with an excess of anhydrous tert-butanol. chemrxiv.org This alcoholysis reaction is efficient and clean, yielding this compound and volatile diethylamine (B46881) as the only byproduct, which can be easily removed. rsc.org This pathway avoids the hydrolysis issues associated with the halide route and consistently produces a high-purity product after purification. rsc.org
Table 1: Comparison of Conventional Synthesis Routes for this compound
| Feature | Halide-Alkoxide Exchange | Amide-Alcoholysis |
|---|---|---|
| Hafnium Precursor | Hafnium tetrachloride (HfCl4) | Tetrakis(diethylamido)hafnium [Hf(NEt2)4] |
| Alkoxide Source | tert-Butanol (with a base like NH3) or a tert-butoxide salt | Anhydrous tert-butanol |
| Byproduct | Ammonium chloride (NH4Cl) or other salts | Diethylamine (HNEt2) |
| Key Advantages | Uses readily available starting materials. | High yield and purity; avoids hydrolysis; volatile byproduct is easily removed. rsc.org |
| Key Challenges | Risk of incomplete substitution; potential for hydrolysis, affecting yield; byproduct removal can be complex. rsc.orggoogle.com | Requires pre-synthesis of the hafnium amide precursor. rsc.orgchemrxiv.org |
Electrochemical Synthesis of Hafnium Alkoxides
A modern, environmentally favorable alternative to conventional thermal methods is the electrochemical synthesis of hafnium alkoxides. researchgate.netnih.gov This process, known as electrodissolution-coupled hafnium alkoxide synthesis (EHS), employs a hafnium metal anode and an inert cathode immersed in an anhydrous alcohol (such as tert-butanol) containing a supporting electrolyte, like tetraethylammonium (B1195904) chloride (Et4NCl). researchgate.netresearchgate.netmdpi.com
The core principle involves two simultaneous reactions:
Anodic Dissolution: The hafnium metal anode corrodes or dissolves, releasing Hf⁴⁺ ions into the solution. researchgate.netmdpi.com
Cathodic Dehydrogenation: At the cathode, the alcohol solvent is reduced, generating alkoxide ions (OR⁻) and hydrogen gas. researchgate.netmdpi.com
These electrochemically generated Hf⁴⁺ and tert-butoxide ions then spontaneously combine in the solution to form this compound. researchgate.netresearchgate.net This method offers a green and efficient pathway, potentially reducing waste and CO₂ emissions compared to traditional processes. nih.gov For instance, studies on hafnium ethoxide production demonstrated waste-free synthesis with significant economic benefits. researchgate.netnih.gov
Table 2: Overview of the Electrochemical Synthesis (EHS) Process
| Component | Material/Process | Role |
|---|---|---|
| Anode | Hafnium Metal | Source of hafnium; undergoes anodic dissolution to form Hf⁴⁺ ions. researchgate.netmdpi.com |
| Cathode | Inert Conductor (e.g., Platinum) | Site for alcohol dehydrogenation, producing alkoxide ions and H₂ gas. researchgate.net |
| Electrolyte | Anhydrous Alcohol (e.g., tert-butanol) with a supporting salt (e.g., Et4NCl) | Serves as the solvent, the source of alkoxide ligands, and the medium for ion transport. mdpi.com |
| Overall Reaction | Hf (anode) + 4 tBuOH (solvent) → Hf(OtBu)4 + 2H₂ (cathode) | Spontaneous combination of electrochemically generated ions to form the final product. researchgate.netmdpi.com |
Purity Assessment and Quality Control in this compound Synthesis
Ensuring the high purity of this compound is critical, as impurities can significantly affect its performance as a precursor, for example, in semiconductor manufacturing. chemrxiv.org Commercially available this compound can sometimes be yellowish or turbid, indicating the presence of impurities, necessitating purification before use. rsc.org
The primary method for purification is vacuum distillation . rsc.orgchemrxiv.org Due to its volatility, this compound can be distilled at reduced pressure (e.g., ~30-90 °C at 50 mTorr to 5 mmHg) to separate it from non-volatile impurities, yielding a colorless, transparent liquid. chemrxiv.orgsigmaaldrich.com
Quality control relies on a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities. rsc.orgchemrxiv.org For pure this compound in benzene-d₆, the ¹H NMR spectrum shows a single sharp peak at approximately δ 1.33 ppm, corresponding to the 36 equivalent protons of the four tert-butoxy (B1229062) groups. rsc.org
Trace Metal Analysis: A common impurity in hafnium compounds is zirconium, which has very similar chemical properties. Purity is often stated on a trace metals basis, with zirconium content specified separately (e.g., 99.99% purity, excluding ~2000 ppm Zr). sigmaaldrich.com
Halide Testing: For syntheses starting from hafnium chloride, the final product is tested for residual chloride to ensure complete reaction and purification. rsc.org
Table 3: Purity Assessment and Quality Control Techniques
| Technique | Purpose | Typical Specification/Result |
|---|---|---|
| Vacuum Distillation | Purification | Separates volatile Hf(OtBu)4 from non-volatile impurities, resulting in a colorless, transparent liquid. rsc.orgchemrxiv.org |
| NMR Spectroscopy | Structural verification and organic purity assessment | A single peak in ¹H NMR (δ 1.33 ppm in C₆D₆) confirms the structure; absence of other peaks indicates high organic purity. rsc.org |
| Trace Metals Analysis (e.g., ICP-MS) | Quantifying inorganic impurities | Purity often rated as 99.9% or 99.99%, with a specific note on zirconium content. sigmaaldrich.com |
| Chloride Analysis | Quality check for halide-based syntheses | Residual chloride should be below a set threshold (e.g., <0.85% chloride to metal). rsc.org |
Structural Characterization of Synthesized this compound
The definitive structure of this compound and its derivatives is determined using several advanced analytical methods. These techniques provide information on molecular connectivity, geometry, and elemental composition.
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of the simple [Hf(OtBu)4] can be challenging, studies on its derivatives and related alkoxides have successfully used SC-XRD to elucidate their molecular structures, confirming features like the coordination environment of the hafnium center. nih.govresearchgate.net For example, solvent-modified products like [Hf(OBut)4(py)] have been characterized, showing how Lewis bases can coordinate to the metal center. nih.govresearchgate.net
NMR Spectroscopy: As mentioned in quality control, ¹H and ¹³C NMR are fundamental for confirming the local chemical environment and connectivity in the molecule. rsc.orgchemrxiv.org The simplicity of the spectra for Hf(OtBu)4 is consistent with a highly symmetric molecule in solution. rsc.org
Rutherford Backscattering (RBS): This ion-scattering technique is used to determine the elemental stoichiometry of thin films. For hafnium oxide films deposited using this compound as a precursor, RBS has been used to confirm the correct hafnium-to-oxygen ratio of 1:2. aip.org
X-ray Diffraction (XRD): Powder XRD is used to identify the crystalline phases of materials. While Hf(OtBu)4 is a liquid at room temperature, the materials derived from it, such as hafnium oxide (HfO₂), are routinely analyzed by XRD. These analyses have shown that films grown from this precursor are crystalline with a monoclinic structure. nih.govaip.org
Table 4: Structural Characterization Methods
| Method | Information Provided | Application to this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, bond lengths, and angles. | Characterizes the solid-state structure of derivatives like [Hf(OtBu)4(py)], confirming coordination. nih.govresearchgate.netresearchgate.net |
| NMR Spectroscopy (¹H, ¹³C) | Molecular connectivity and chemical environment in solution. | Confirms the symmetric structure of the molecule in solution. rsc.orgchemrxiv.org |
| Rutherford Backscattering (RBS) | Elemental composition and stoichiometry of thin films. | Verifies the Hf:O ratio in HfO₂ films grown from the precursor. aip.org |
| Powder X-ray Diffraction (XRD) | Crystalline phase and structure of solid materials. | Identifies the monoclinic crystal structure of HfO₂ nanoparticles and films produced from Hf(OtBu)4. nih.govaip.org |
Coordination Chemistry of Hafnium Tert Butoxide and Derivatives
Ligand Exchange Reactions and the Formation of Heteroleptic Hafnium Alkoxide Complexes
Hafnium tert-butoxide, [Hf(OtBu)4], readily undergoes ligand exchange reactions, providing a convenient route to a diverse family of heteroleptic hafnium alkoxide complexes. These reactions involve the partial or complete substitution of the tert-butoxide groups with other ligands, such as different alkoxides, aryloxides, or chelating ligands. This process is a powerful tool for modifying the precursor's properties, including its volatility, solubility, and reactivity, which are crucial for applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD).
The reaction of [Hf(OtBu)4] with various alcohols or phenols leads to the formation of new hafnium alkoxide or aryloxide complexes. For instance, reactions with simple phenols like 2-substituted or 2,6-disubstituted phenols (where the substituent R can be methyl, isopropyl, or tert-butyl) result in the exchange of tert-butoxide ligands for phenoxide (OAr) groups. nih.govresearchgate.net The extent of this exchange and the resulting product's nuclearity—whether it is a monomer, dimer, or larger cluster—are influenced by the steric bulk of the incoming ligand and the solvent used. nih.govresearchgate.net For example, less sterically demanding phenoxide ligands tend to form dimeric structures, while bulkier ligands favor the formation of monomers. nih.govresearchgate.net
The formation of heteroleptic complexes is not limited to simple alcohols and phenols. Complex polydentate alcohols have also been employed to create a range of hafnium derivatives with varying nuclearities, from monomers and dimers to tetramers. nih.govresearchgate.net The synthesis of these heteroleptic systems is critical for developing precursors with specific thermal properties suitable for advanced material fabrication. researchgate.net Furthermore, computational studies have shown that the energy barrier for ligand exchange reactions on surfaces is influenced by the size of the alkoxide ligands, with bulkier ligands like tert-butoxide exhibiting higher energy barriers compared to smaller ligands like methoxide (B1231860). mdpi.comresearchgate.net This highlights the importance of ligand size in controlling the surface reactivity of hafnium precursors during deposition processes.
The reaction between metal halides and metal alkoxides, such as HfCl4 and Hf(OtBu)4, also involves significant ligand exchange, leading to the formation of haloalkoxide species like M(OR)3Cl, M(OR)2Cl2, and M(OR)Cl3. nih.gov These intermediates play a crucial role in the non-hydrolytic sol-gel synthesis of metal oxide nanocrystals. nih.gov
Structural Elucidation of Modified this compound Compounds
The structural characterization of this compound derivatives reveals a remarkable diversity in their molecular architectures, which are primarily dictated by the nature of the modifying ligand and the reaction conditions. Single-crystal X-ray diffraction is the definitive method for elucidating these structures.
A systematic study involving the reaction of this compound with a variety of Lewis basic solvents, phenols, and complex polydentate alcohols has yielded a large family of structurally characterized compounds. nih.govresearchgate.net The addition of Lewis basic solvents like tetrahydrofuran (B95107) (THF) or pyridine (B92270) can lead to the formation of solvated monomeric complexes of the type [Hf(OtBu)4(solv)n]. nih.govresearchgate.net
When this compound reacts with phenols, the resulting structures are highly dependent on the steric bulk of the phenoxide ligand and the solvent. For example, reactions in non-coordinating solvents like toluene (B28343) with less sterically demanding phenoxides can produce dimeric complexes such as [Hf(OAr)n(OtBu)4-n]2. nih.govresearchgate.net In contrast, bulkier phenoxides tend to yield monomeric species like [Hf(OAr)n(OtBu)4-n(HOtBu)]. nih.govresearchgate.net The use of Lewis basic solvents in these reactions often leads to the isolation of solvated monomeric products. nih.govresearchgate.net
The nuclearity of the final product can be further controlled by employing complex polydentate alcohols, resulting in structures ranging from monomers to dimers and even tetramers. nih.govresearchgate.net This structural variability is significant as it has been shown to influence the morphology of hafnium oxide (HfO2) nanoparticles produced from these precursors. nih.govresearchgate.net
Below is a table summarizing the structural characteristics of some modified this compound compounds.
| Precursor/Reactant | Modifying Ligand/Solvent | Resulting Compound Type | Nuclearity | Reference |
| [Hf(OtBu)4] | THF, pyridine, 1-methylimidazole | [Hf(OtBu)4(solv)n] | Monomer | nih.govresearchgate.net |
| [Hf(OtBu)4] | Less sterically demanding phenols (in toluene) | [Hf(OAr)n(OtBu)4-n]2 | Dimer | nih.govresearchgate.net |
| [Hf(OtBu)4] | Larger phenoxides (in toluene) | [Hf(OAr)n(OtBu)4-n(HOtBu)] | Monomer | nih.govresearchgate.net |
| [Hf(OtBu)4] | Phenoxides (in Lewis basic solvents) | [Hf(OAr)n(OtBu)4-n(solv)x] | Monomer | nih.govresearchgate.net |
| [Hf(OtBu)4] | Tetrahydrofuran methanol | Dimer | Dimer | nih.gov |
| [Hf(OtBu)4] | Pyridinecarbinol | Monomer, Dimer | Monomer, Dimer | nih.gov |
| [Hf(OtBu)4] | Tris(hydroxymethylethane) | Tetramer | Tetramer | nih.gov |
Steric and Electronic Effects of the tert-Butoxide Ligand in Hafnium Coordination Compounds
The tert-butoxide ligand plays a significant role in dictating the structure, reactivity, and properties of hafnium coordination compounds through both steric and electronic effects.
Steric Effects: The bulky nature of the tert-butyl group imposes considerable steric hindrance around the hafnium center. This steric bulk influences the coordination number of the hafnium atom, often preventing the coordination of additional ligands and favoring lower coordination geometries. illinois.edu For instance, in ligand exchange reactions, the large size of the tert-butoxide group can limit the number of incoming ligands that can be accommodated, thereby influencing the stoichiometry of the final product. nih.govresearchgate.net
The steric hindrance of the tert-butoxide ligand also affects the nuclearity of the resulting complexes. As mentioned earlier, bulky ligands tend to favor the formation of monomeric species over higher nuclearity clusters. nih.govresearchgate.net This is a crucial factor in designing precursors for specific applications, as the nuclearity can impact properties like volatility and decomposition pathways. nih.gov
Furthermore, computational studies on the surface reactions of hafnium alkoxides have shown that the steric bulk of the ligands significantly impacts the energy barrier for ligand exchange. mdpi.comresearchgate.net The larger tert-butoxide ligand leads to a higher activation energy for chemisorption on a hydroxylated silicon surface compared to smaller alkoxides like methoxide. mdpi.comresearchgate.net This demonstrates the direct influence of steric effects on the reactivity of hafnium precursors in deposition processes.
The electronic properties of the ligands can be tuned by introducing different substituents. For example, the coordination of hafnium to polyoxotungstates functionalized with various silanol (B1196071) groups allows for the tuning of the redox events centered on the polyoxotungstate core. researchgate.net
In the context of catalysis, the electronic environment around the metal center is critical. For instance, in the ring-opening polymerization of cyclic esters, the stereoselectivity of the polymerization is influenced by the metal-ligand combination, where both steric and electronic factors of the ligands play a role. acs.org While titanium(IV) complexes with certain ligands produce atactic polymer, the corresponding zirconium(IV) and hafnium(IV) centers yield isotactic polymer, highlighting the subtle interplay of electronic effects and the nature of the metal ion. acs.org
The table below summarizes the key steric and electronic effects of the tert-butoxide ligand.
| Effect | Description | Consequence |
| Steric | Large size of the tert-butyl group | Limits coordination number, favors lower nuclearity (monomers), increases activation energy for surface reactions. nih.govresearchgate.netmdpi.comresearchgate.net |
| Electronic | Strong σ- and π-donating ligand | Increases electron density on the hafnium center, influencing bond strengths and reactivity. |
Reaction Mechanisms and Surface Interactions in Deposition Processes Involving Hafnium Tert Butoxide
Chemisorption Pathways of Hafnium tert-Butoxide on Hydroxylated Surfaces
The initial step in the ALD of hafnium oxide using this compound on a hydroxylated surface, such as Si(100), is the chemisorption of the precursor. Due to the bulky nature of the tert-butoxide ligands, the precursor, Hf(OᵗBu)₄, initially physisorbs on the surface. mdpi.com Density Functional Theory (DFT) calculations have shown that the distance between the hafnium atom of the physisorbed precursor and an oxygen atom of a surface hydroxyl group is approximately 3.67 Å. mdpi.com
The transformation from this physisorbed state to a chemisorbed state involves a two-step ligand exchange reaction. mdpi.com In this process, a tert-butoxide ligand from the precursor reacts with a proton from a surface hydroxyl group (-OH) to form tert-butanol (B103910) (t-BuOH) as a byproduct. This allows for the formation of a covalent bond between the hafnium atom and the surface oxygen atom. mdpi.com The remaining hafnium tri-tert-butoxide fragment is then chemically bonded to the surface. mdpi.com The size of the alkoxide ligands plays a critical role in the chemisorption process; precursors with larger ligands, like this compound, exhibit higher energy barriers for chemisorption compared to those with smaller ligands. mdpi.comresearchgate.net
Ligand Exchange and Surface Reaction Kinetics during Film Growth
Following the initial chemisorption, subsequent film growth in an ALD process relies on repeated, self-limiting ligand exchange reactions. epfl.ch After the this compound pulse, the surface is covered with hafnium tri-tert-butoxide species. The subsequent pulse of a co-reactant, typically water (H₂O) or ozone (O₃), is necessary to remove the remaining tert-butoxide ligands and regenerate hydroxyl groups on the surface for the next precursor pulse. researchgate.netepfl.ch
The kinetics of these ligand exchange reactions are influenced by several factors, including temperature and the nature of the precursor and co-reactant. mdpi.com DFT studies have calculated the energy barrier for the ligand-exchange reaction during the chemisorption of this compound to be 70.2 kJ/mol. mdpi.com This is significantly higher than that for hafnium methoxide (B1231860) (33.0 kJ/mol), indicating that the bulkier tert-butoxide ligands lead to slower reaction kinetics. mdpi.com This theoretical prediction aligns with experimental observations that the ALD temperature window for this compound is higher than that for precursors with smaller ligands. mdpi.com The self-limiting nature of these reactions is a hallmark of ALD, ensuring the deposition of uniform and conformal films. umn.edu
Table 1: Activation Energies for Ligand Exchange Reactions of Hafnium Precursors
| Precursor | Ligand Type | Activation Energy (kJ/mol) |
|---|---|---|
| Hafnium methoxide (Hf[OMe]₄) | Alkoxide | 33.0 mdpi.com |
| Hafnium isopropoxide (Hf[OⁱPr]₄) | Alkoxide | 63.8 mdpi.com |
| This compound (Hf[OᵗBu]₄) | Alkoxide | 70.2 mdpi.com |
| Tetrakis(dimethylamino) hafnium (TDMAH) | Amide | 7.1 - 28.4 mdpi.com |
| Hafnium halides (HfX₄) | Halide | 71.4 - 97.4 mdpi.com |
This table is generated based on data from DFT calculations and illustrates the impact of ligand size and type on the energy barrier for the initial ligand exchange reaction on a hydroxylated Si(100) surface.
Mechanisms of Precursor Decomposition, Including β-Hydride Elimination
Thermal decomposition of this compound can occur, particularly at higher temperatures, and represents a competing reaction pathway to the desired surface reactions in ALD. One of the primary decomposition mechanisms for metal alkoxides is β-hydride elimination. aip.orgwikipedia.org This reaction involves the transfer of a hydrogen atom from the β-carbon of a ligand to the metal center, resulting in the formation of a metal-hydride species and an alkene, in this case, isobutylene. wikipedia.org
For this compound, the tert-butoxide ligand (–OC(CH₃)₃) lacks a β-hydrogen on the carbon skeleton, which would typically be a primary pathway for β-hydride elimination in metal alkyls. However, decomposition can still proceed through other pathways. aip.orgwikipedia.org While this compound is noted for its thermal instability, its decomposition can be utilized in processes like pulsed CVD, where the precursor is intentionally decomposed to deposit a film. ucsd.edugoogle.com In ALD, such decomposition is generally undesirable as it disrupts the self-limiting growth mechanism and can lead to increased carbon contamination in the film. researchgate.net The thermal stability of the precursor is a critical parameter, and this compound's tendency to decompose influences the selection of the deposition temperature window. mocvd-precursor-encyclopedia.de
Influence of Co-Reactants on Surface Chemistry and Reaction Energetics
When water is used, the ligand exchange reaction involves the protonation of the tert-butoxide ligands to form tert-butanol, which then desorbs from the surface, leaving behind a hydroxylated hafnium oxide surface. epfl.ch This process is generally effective, but the reaction kinetics can be relatively slow. harvard.edu
Ozone is a more reactive oxidant than water and can lead to more efficient removal of ligands and potentially lower carbon incorporation in the films. rsc.orgharvard.edu The reaction with ozone can proceed at lower temperatures compared to water. researchgate.net Studies comparing HfO₂ films grown with different precursors have shown that the choice of co-reactant affects film purity and electrical properties. researchgate.net For instance, when using tetrakis(ethylmethylamino)hafnium (TEMAHf), ozone was found to produce films with superior quality compared to those grown with this compound. researchgate.net
Oxygen plasma, another alternative, provides highly reactive oxygen radicals that can also facilitate ligand removal. The energetics and mechanisms of the surface reactions are distinct for each co-reactant, influencing the composition, crystallinity, and electronic properties of the final HfO₂ film. rsc.org For example, studies with tetrakis(dimethylamido)hafnium (TDMAH) have shown variations in film composition and stoichiometry depending on whether O₂ plasma, O₃, or H₂O was used as the co-reactant. rsc.org
Table 2: Comparison of Co-Reactants in HfO₂ ALD
| Co-Reactant | Reactivity | Typical Deposition Temperature | Film Properties |
|---|---|---|---|
| Water (H₂O) | Moderate | Higher | Can result in hydroxyl incorporation epfl.chrsc.org |
| Ozone (O₃) | High | Lower | Often leads to lower carbon content researchgate.netrsc.orgharvard.edu |
| Oxygen Plasma | Very High | Variable | Can produce high-density films rsc.org |
This table summarizes the general characteristics and effects of common co-reactants used in the ALD of hafnium oxide.
Advanced Computational Investigations of Hafnium Tert Butoxide Systems
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity Profiles
Density Functional Theory (DFT) has been extensively employed to investigate the molecular structure and reactivity of hafnium tert-butoxide. mdpi.comacs.orgnih.gov DFT calculations provide a detailed picture of the geometric and electronic structures, which are fundamental to understanding the precursor's reactivity. acs.orgnih.gov
Studies have shown that the steric bulk of the tert-butoxide ligands significantly influences the molecule's geometry and decomposition pathways. acs.orgnih.gov The large size of these ligands results in a tetrahedral coordination around the central hafnium atom. This steric hindrance plays a crucial role in the surface reactions during deposition processes. mdpi.com
DFT calculations have been used to compare the reactivity of this compound with other hafnium precursors, such as alkoxides with smaller ligands (e.g., methoxide (B1231860), ethoxide) and hafnium amides. mdpi.com These studies reveal that for alkoxide precursors with similar thermal stabilities, the size of the ligand is a primary factor in determining their reactivity. mdpi.comresearchgate.net this compound, with its bulky ligands, generally exhibits lower reactivity compared to hafnium methoxide. mdpi.com The energy barrier for the ligand-exchange reaction during chemisorption is significantly higher for this compound (70.2 kJ/mol) compared to hafnium methoxide (33.0 kJ/mol). mdpi.com This difference in reactivity is attributed to the steric hindrance posed by the larger tert-butoxide groups. mdpi.comnih.gov
Table 1: Comparison of Energy Barriers for Ligand-Exchange Reactions of Hafnium Alkoxides
| Precursor | Energy Barrier (kJ/mol) |
|---|---|
| Hafnium methoxide (Hf[OMe]₄) | 33.0 mdpi.com |
| Hafnium isopropoxide (Hf[OⁱPr]₄) | 63.8 mdpi.com |
| This compound (Hf[OᵗBu]₄) | 70.2 mdpi.com |
This table illustrates the impact of ligand size on the reactivity of hafnium alkoxide precursors, with larger ligands leading to higher energy barriers for surface reactions. mdpi.com
Computational Modeling of Chemisorption and Surface Reaction Energetics in Atomic Layer Deposition
Computational models, particularly those based on DFT, have been instrumental in understanding the intricate details of this compound's chemisorption and surface reactions on hydroxylated silicon (Si(100)) surfaces during ALD. mdpi.comresearchgate.net These models simulate the interaction of the precursor molecule with the substrate, providing insights into the reaction pathways and energy barriers.
The process begins with the physisorption of the this compound molecule onto the hydroxylated surface. mdpi.com Due to the bulky tert-butoxide ligands, the initial interaction is weak. mdpi.comresearchgate.net The Hf-O distance between the hafnium atom of the precursor and the oxygen atom of a surface hydroxyl group is calculated to be around 3.67 Å. mdpi.comresearchgate.net
The subsequent chemisorption involves a ligand-exchange reaction, where a tert-butoxide ligand reacts with a surface hydroxyl group to form tert-butanol (B103910) and a new bond between the hafnium atom and the surface oxygen. mdpi.com This transformation occurs in two steps:
Conversion of the adsorbed Hf[OᵗBu]₄ into an intermediate, which has a high energy barrier of 70.2 kJ/mol. mdpi.comresearchgate.net In this intermediate state, the Hf-O bond of the reacting tert-butoxide ligand is elongated to approximately 2.39 Å. mdpi.comresearchgate.net
A configurational rearrangement with a lower activation energy of 34.1 kJ/mol, leading to the formation of a covalently bonded hafnium tri-tert-butoxide species on the surface and the release of a tert-butanol molecule. mdpi.comresearchgate.net
These computational findings are crucial for optimizing ALD process parameters, such as temperature, to overcome the activation barriers and ensure self-limiting growth of the HfO₂ film. mdpi.com The relatively high energy barrier for the initial chemisorption step of this compound suggests that higher deposition temperatures may be required compared to precursors with less bulky ligands. mdpi.com
DFT Analysis of Dissociation Pathways and Ligand Impact on Thermal Behavior
DFT analysis has been pivotal in understanding the dissociation pathways of this compound and the influence of its ligands on its thermal stability. acs.orgnih.gov The thermal behavior of a precursor is critical for both CVD and ALD processes, as it dictates the temperature window for controlled film deposition. mdpi.com
The primary dissociation route for metal alkoxides like this compound often involves the elimination of an alkene (isobutene) and an alcohol (tert-butanol). illinois.edu DFT calculations help to elucidate the energetics of these decomposition reactions.
A key parameter in assessing thermal stability is the bond dissociation energy (BDE), which is the energy required to break a bond. mdpi.com DFT calculations have been used to determine the average BDE for the Hf-O bond in a series of hafnium alkoxides. mdpi.com Interestingly, the BDEs for hafnium methoxide (448 kJ/mol), hafnium isopropoxide (451 kJ/mol), and this compound (454 kJ/mol) are quite similar. mdpi.com This indicates that the thermal stability of these precursors is comparable, and the differences in their reactivity on a surface are primarily governed by the steric effects of the ligands rather than their inherent bond strengths. mdpi.comresearchgate.net
Table 2: Average Bond Dissociation Energies (BDEs) of Hafnium Alkoxides
| Precursor | Average BDE (kJ/mol) |
|---|---|
| Hafnium methoxide (Hf[OMe]₄) | 448 mdpi.com |
| Hafnium isopropoxide (Hf[OⁱPr]₄) | 451 mdpi.com |
| This compound (Hf[OᵗBu]₄) | 454 mdpi.com |
This table shows the calculated average bond dissociation energies for the Hf-O bond in different hafnium alkoxide precursors. mdpi.com
The steric bulk of the tert-butoxide ligand also influences the decomposition pathway. acs.orgnih.gov The large size of the ligand can hinder certain decomposition routes while favoring others, ultimately impacting the composition and purity of the deposited film.
Theoretical Insights into the Electronic Structure and Bonding Characteristics
Theoretical investigations provide valuable insights into the electronic structure and bonding characteristics of this compound. ucc.ieacs.orgnih.gov These studies help to understand the nature of the chemical bonds within the molecule and how they influence its reactivity.
Mulliken population analysis, a method used in computational chemistry to assign partial atomic charges, can be employed to analyze the electronic structure. ucc.ie These analyses reveal the charge distribution within the this compound molecule, highlighting the electrophilic nature of the hafnium center and the nucleophilic character of the oxygen atoms in the tert-butoxide ligands. This charge distribution is a key factor driving the reactions with surface species during deposition.
The bonding in this compound is characterized by a significant ionic component due to the large electronegativity difference between hafnium and oxygen. The Hf-O bonds are strong, contributing to the thermal stability of the molecule. mdpi.com Computational studies can also probe the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the precursor. The energy and spatial distribution of these frontier orbitals are crucial for understanding the molecule's reactivity in chemical reactions.
Furthermore, computational studies have explored the electronic properties of modified this compound systems. For instance, time-dependent DFT (TD-DFT) calculations have been used to interpret the UV-vis absorbance spectra of modified this compound compounds, providing insights into their electronic transitions. researchgate.net
Applications of Hafnium Tert Butoxide As a Precursor in Advanced Materials Fabrication
Atomic Layer Deposition (ALD) of Hafnium-Based Thin Films
Atomic layer deposition is a state-of-the-art technique that allows for the deposition of thin films with atomic-level precision. It relies on sequential, self-limiting surface reactions. Hafnium tert-butoxide is a valuable precursor in ALD for depositing hafnium-based dielectric films, which are integral to next-generation semiconductor devices.
Deposition of Hafnium Dioxide (HfO₂) Thin Films
Hafnium dioxide (HfO₂) is a leading high-k dielectric material, replacing traditional silicon dioxide in applications where minimal current leakage is crucial. The properties of HfO₂ films are highly dependent on the deposition process and the precursor used.
The optimization of the ALD process using this compound, Hf(OtBu)₄, is crucial for achieving high-quality HfO₂ films. Key parameters include deposition temperature, precursor pulse time, and purge duration. The ALD "temperature window" is a critical process parameter where the growth rate is stable and self-limiting. For this compound, this window is typically higher than for other precursors like hafnium isopropoxide. Density functional theory calculations suggest the activation energy for the ligand-exchange reaction of this compound is approximately 70.2 kJ/mol, contributing to a higher optimal processing temperature compared to other alkoxides. mdpi.com
Studies comparing different precursors have shown that the choice of precursor significantly impacts the growth rate. For instance, in one study, the deposition rate for HfO₂ using an amide-based precursor, tetrakis(ethylmethylamino)hafnium (TEMAHf), was more than three times higher than that achieved with this compound (HTBO) under similar conditions. aip.org This difference is attributed to the more labile Hf–N bonds in TEMAHf compared to the Hf–O bonds in HTBO and the steric hindrance from the bulky tert-butoxide groups. aip.org
Table 1: Comparison of ALD Growth Rates for HfO₂ with Different Precursors
| Precursor | Oxidizer | Deposition Temperature (°C) | Growth Rate (Å/cycle) |
| This compound (HTBO) | Ozone (O₃) | 300-400 | ~0.3-0.5 |
| Tetrakis(ethylmethylamino)hafnium (TEMAHf) | Ozone (O₃) | 300-400 | ~1.0-1.2 |
| tert-butoxytris(ethylmethylamido)hafnium (BTEMAH) | Ozone (O₃) | 300 | 1.6 |
The microstructure and crystallinity of HfO₂ films are critical for their performance as gate dielectrics. As-deposited films are often amorphous or nanocrystalline, and their final structure can be controlled through deposition temperature and post-deposition annealing. wisconsin.edunih.gov Films grown at lower temperatures (e.g., below 300°C) tend to be amorphous, which can be advantageous in preventing leakage currents associated with grain boundaries. harvard.edu
Post-deposition annealing is commonly used to crystallize the HfO₂ films, which can increase the dielectric constant. harvard.edu However, uncontrolled crystallization can lead to rough surfaces and the formation of undesirable phases. HfO₂ films deposited via ALD typically crystallize into a monoclinic phase upon annealing, although tetragonal or orthorhombic phases can also be present. wisconsin.edunokia.com The final grain size and phase are dependent on annealing temperature and duration. For example, the grain size of ALD-grown HfO₂ has been observed to increase from ~8.0 nm in as-deposited films to ~11.0 nm after annealing at 900°C. wisconsin.eduresearchgate.net Controlling the initial amorphous nature of the film, which can be influenced by the precursor choice, is key to managing the crystallization process.
This compound, as an oxygen-containing precursor, can contribute to the oxidation of the silicon surface during the initial stages of ALD growth. rutgers.edu The decomposition of the precursor at temperatures around 400°C can provide enough oxygen to form a stoichiometric HfO₂ film but also promotes the growth of an interfacial SiOₓ layer. researchgate.net To minimize this, various surface pre-functionalization techniques, such as creating hydrogen- or nitride-passivated silicon surfaces, have been explored to create a barrier to oxidation during the initial ALD cycles. uwo.ca Engineering this interface is critical to harnessing the full potential of the high-k dielectric.
To improve the properties of hafnium precursors, researchers have developed heteroleptic compounds, which contain a mix of different ligands. By replacing one of the tert-butoxide ligands with another type, such as an amido ligand, the precursor's volatility, reactivity, and thermal stability can be fine-tuned. researchgate.net
An example is tert-butoxytris(ethylmethylamido)hafnium [HfOtBu(NEtMe)₃; BTEMAH]. This heteroleptic precursor has demonstrated a significantly improved ALD growth rate of 0.16 nm/cycle at 300°C, much higher than many homoleptic precursors. rsc.org The resulting HfO₂ films also exhibit a higher density, which contributes to anti-crystallization properties, keeping the film amorphous up to greater thicknesses (~15 nm). rsc.org This retarded crystallization enhances the thermal stability of the film's electrical performance during post-deposition annealing. rsc.org The development of such precursors allows for greater control over the ALD process and the final properties of the thin film.
Deposition of Hafnium Silicate (B1173343) (HfSiO) Thin Films
Hafnium silicate (HfSiO) is an alternative high-k dielectric that offers improved thermal stability and a higher crystallization temperature compared to pure HfO₂. This compound can be used as the hafnium source in the ALD of HfSiO films.
The deposition is typically achieved by alternating ALD cycles for HfO₂ and SiO₂ or by co-injecting the hafnium and silicon precursors. aip.orgresearchgate.net For instance, hafnium tetra-tert-butoxide has been successfully used in combination with a silicon precursor like tetrakis-ethylmethylaminosilane [Si(N(CH₃)(C₂H₅))₄] to deposit hafnium silicate films. researchgate.net This process demonstrated a high growth rate of 3.8 Å/cycle at 220°C. The composition of the HfSiO film, specifically the Hf/(Hf+Si) ratio, can be precisely controlled by adjusting the ratio of the ALD cycles for the respective oxides. researchgate.net The resulting films are typically amorphous as-deposited and can remain so up to high temperatures (e.g., 700°C for films with ~80% HfO₂), which is beneficial for preventing grain boundary-related leakage currents. researchgate.net
Co-Injection Strategies and Compositional Modulation
The precise control over the elemental composition of thin films is crucial for tuning their material properties. This compound is employed in co-injection strategies, particularly in Metal-Organic Chemical Vapor Deposition (MOCVD), to create mixed-oxide films. A notable application is the deposition of hafnium silicate (HfSiₓOᵧ) films, which are important high-k dielectric materials.
In this process, this compound [Hf(OC(CH₃)₃)₄] is used as the hafnium source alongside a silicon precursor, such as tetrakis-diethylamino silane (B1218182) [TDEAS, Si(N(C₂H₅)₂)₄]. researchgate.net By carefully controlling the flow of both precursors into the deposition chamber, the composition of the resulting hafnium silicate film can be modulated. Research has demonstrated that this co-injection MOCVD method can produce uniformly deposited Hf-silicate films with impurity concentrations below 1 atomic percent. researchgate.net These films exhibit good thermal stability, remaining amorphous up to 800°C, a desirable characteristic for gate dielectric applications in microelectronics. researchgate.net A similar approach using atomic-layer chemical vapor deposition (ALCVD) has also been successful, combining this compound with tetrakis-ethylmethylaminosilane to achieve highly conformal films with controllable composition. researchgate.net
| Hafnium Precursor | Silicon Precursor | Deposition Method | Resulting Film |
|---|---|---|---|
| Hafnium tetra-tert-butoxide [Hf(OC(CH₃)₃)₄] | Tetrakis-diethylamino silane [Si(N(C₂H₅)₂)₄] | MOCVD | Hafnium Silicate (HfSiₓOᵧ) researchgate.net |
| Hafnium tetra-tert-butoxide [Hf(OC(CH₃)₃)₄] | Tetrakis-ethylmethylaminosilane [Si(N(CH₃)(C₂H₅))₄] | ALCVD | Hafnium Silicate (HfSiₓOᵧ) researchgate.net |
Chemical Vapor Deposition (CVD) Applications
This compound is a versatile precursor for the CVD of various hafnium-based thin films, including borides and oxides.
Deposition of Hafnium Diboride (HfB₂) Films
Hafnium diboride (HfB₂) is an ultra-high-temperature ceramic with excellent hardness and thermal stability. nih.gov The development of suitable precursors for its low-temperature CVD is an active area of research.
While hafnium borohydride [Hf(BH₄)₄] is a known precursor for HfB₂, researchers have explored modifying its structure to improve deposition processes. nih.govacs.org Density Functional Theory (DFT) simulations have been used to evaluate alternative precursors, including those incorporating tert-butoxide ligands. nih.govacs.org
These computational studies investigated molecules with the general formula [Hf(BH₄)₂(L)₂], where the tert-butoxide group (–O-t-Bu) was one of the ligands (L) evaluated. nih.gov The goal was to identify precursors that might offer improved stability or tailored decomposition pathways for the controlled deposition of stoichiometric HfB₂. nih.gov The simulations analyzed the disassociation energy and potential energy surface to understand the strength of the Hf-ligand bond. nih.govacs.org It was found that both the steric bulk and the specific decomposition route of the ligand significantly impact the molecule's suitability as a precursor. nih.govacs.org For the tert-butoxide ligand, a complex decomposition pathway was identified, highlighting the intricate chemical reactions that occur during the CVD process. acs.org
Deposition of Hafnium Dioxide (HfO₂) Films
Hafnium dioxide (HfO₂) is a leading candidate to replace silicon dioxide as the gate dielectric material in transistors. This compound is frequently used for its deposition via CVD because it can act as a single-source precursor, providing both hafnium and oxygen, which simplifies the process. rutgers.eduucsd.edu The thermal decomposition of this compound at temperatures around 400°C can yield stoichiometric HfO₂ films. rutgers.edu
To enhance film properties and control the interface with the substrate, oxidizing agents can be introduced during the CVD process. The use of nitric oxide (NO) in conjunction with this compound (HTB) has been shown to yield significant benefits. aip.org Research indicates that the introduction of nitric oxide during the HfO₂ deposition process leads to a smaller effective oxide thickness (EOT) and a lower gate leakage current. aip.org This synergistic effect is crucial for fabricating high-performance electronic devices. aip.org Structural analysis confirms that films grown with the HTB and NO combination are stoichiometric and possess a stable monoclinic crystal structure after thermal annealing. aip.org
Nanomaterial Synthesis Utilizing this compound
This compound is a valuable precursor for the bottom-up synthesis of hafnium-based nanomaterials, particularly hafnium dioxide (HfO₂) nanoparticles. researchgate.netnih.gov The properties of the precursor molecule itself can directly influence the morphology of the resulting nanomaterials.
In solvothermal synthesis, this compound or its modified derivatives are decomposed in a high-boiling-point solvent to produce nanoparticles. nih.gov Studies have shown that by systematically modifying the this compound precursor—for example, by reacting it with various phenols or alcohols—one can create a family of related precursors with different nuclearities (monomers, dimers, etc.). nih.gov When these different precursors are used under identical solvothermal conditions, the resulting HfO₂ nanomaterials exhibit distinct morphological variations. researchgate.netnih.gov This phenomenon, termed the "precursor structure affect," demonstrates a direct link between the molecular structure of the precursor and the final architecture of the nanomaterial. researchgate.netnih.gov
Furthermore, the purity of the this compound precursor is critical for achieving crystalline nanoparticles. chemrxiv.org The use of turbid or impure precursors can lead to the formation of undesired amorphous hafnia particles alongside the target nanocrystals. chemrxiv.org Simple methods for producing monodispersed HfO₂ nanoparticles involve the catalyzed hydrolysis and condensation of this compound at room temperature, yielding faceted nanoparticles with average diameters of 3-4 nm. researchgate.net
| Compound Name |
|---|
| This compound |
| Hafnium Diboride |
| Hafnium Dioxide |
| Nitric Oxide |
| Hafnium Silicate |
| Tetrakis-diethylamino silane |
| Tetrakis-ethylmethylaminosilane |
| Hafnium borohydride |
| Silicon dioxide |
Synthesis of Hafnium Dioxide (HfO₂) Nanoparticles and Nanocrystals
This compound is frequently employed in the solution-based synthesis of hafnium dioxide nanoparticles and nanocrystals, which are of significant interest for applications in electronics, catalysis, and medical imaging.
Solvothermal and hydrothermal methods utilizing this compound and its derivatives enable the production of HfO₂ nanoparticles under controlled temperature and pressure conditions. In a typical solvothermal synthesis, a hafnium alkoxide precursor is heated in a high-boiling-point solvent, often in the presence of surfactants or capping agents to control particle growth and prevent agglomeration. For instance, HfO₂ nanoparticles can be produced under solvothermal conditions using modified this compound precursors in an oleylamine/oleic acid mixture. nih.gov
A simple method for synthesizing monodispersed HfO₂ nanoparticles involves the ammonia-catalyzed hydrolysis and condensation of hafnium (IV) tert-butoxide in the presence of surfactants at room temperature. researchgate.net This process yields faceted, amorphous nanoparticles with an average diameter of 3-4 nm, which can be crystallized into the monoclinic phase through moderate heat treatment. researchgate.net The resulting nanoparticles exhibit a large specific surface area, with as-prepared samples measuring approximately 239 m²/g. researchgate.net Even after annealing at 500 °C, the specific surface area remains high at 221 m²/g, indicating good thermal stability and minimal particle size increase. researchgate.net While many syntheses use precursors like hafnium chloride, this compound is also noted as a precursor that yields monoclinic HfO₂ in solvents like benzyl alcohol. nih.gov
| Synthesis Method | Precursor | Conditions | Resulting Material | Key Findings |
| Catalyzed Hydrolysis | Hafnium (IV) tert-butoxide | Room temperature, ammonia catalyst, surfactants | Amorphous HfO₂ nanoparticles (3-4 nm) | Nanoparticles have a large specific surface area (~239 m²/g) and good thermal stability. researchgate.net |
| Solvothermal | Modified this compound | Oleylamine/oleic acid | Crystalline HfO₂ nanoparticles | Morphology is influenced by the precursor's molecular structure. nih.gov |
| Solvothermal | This compound | Benzylamine | Cubic HfO₂ | The choice of solvent can influence the resulting crystal phase. nih.govacs.org |
The molecular structure of the hafnium alkoxide precursor plays a crucial role in determining the morphology of the resulting HfO₂ nanoparticles. A systematic study using a series of modified this compound compounds demonstrated this "precursor structure affect". nih.gov By reacting the base compound, [Hf(OBuᵗ)₄], with various alcohols and phenols, precursors with different nuclearities (monomers, dimers, and tetramers) were synthesized and crystallographically characterized. nih.gov
When these distinct precursors were used in solvothermal syntheses under identical processing conditions, the resulting HfO₂ nanomaterials exhibited different morphologies. nih.gov This finding highlights that variations in the precursor's molecular aggregation and ligand sphere directly influence the nucleation and growth pathways, leading to diverse nanoparticle shapes and sizes. nih.govresearchgate.net
| Precursor Nuclearity | Example Compound | Resulting HfO₂ Morphology |
| Monomer | [Hf(OAr)n(OBuᵗ)₄-n(HOBuᵗ)] | Varied nanomaterial morphology nih.gov |
| Dimer | [Hf(μ-OH)(OAr)₃(HOBuᵗ)]₂ | Varied nanomaterial morphology nih.gov |
| Tetramer | Tetrameric THME derivative | Varied nanomaterial morphology nih.gov |
Table based on the principle that different precursor nuclearities lead to morphological variations under identical synthesis conditions. nih.gov
The formation of HfO₂ nanocrystals in nonaqueous sol-gel syntheses is not always a direct process. Research into the synthesis mechanism using hafnium precursors in benzyl alcohol has revealed the formation of a transient, amorphous gel state prior to crystallization. acs.orgresearchgate.net Upon heating, the precursor undergoes ligand exchange and condensation reactions. acs.org In syntheses starting from metal chlorides, liberated HCl catalyzes the etherification of the benzyl alcohol solvent, which produces water in situ. nih.govacs.orgresearchgate.net This generated water is sufficient to hydrolyze the hafnium precursor, leading to the formation of a macroscopic gel. acs.orgresearchgate.net
This gel consists of a three-dimensional network of aggregated nanoparticles with limited structural coherence. nih.gov After a period at the final reaction temperature (e.g., 220 °C), crystalline HfO₂ particles begin to emerge from this gel matrix. acs.org The nucleation and growth are typically complete within about 30 minutes, though longer times may be needed to maximize the isolated yield. acs.org This mechanism opposes the traditional view that nonaqueous sol-gel routes proceed directly to crystalline products and underscores the importance of an intermediate amorphous phase in the nanoparticle formation pathway. acs.orgresearchgate.net
Fabrication of Refractory Hafnium Carbide (HfC) Fibers
This compound is a key component in a novel, nonhalide-based sol-gel process to produce ultrafine hafnium carbide (HfC) fibers for ultrahigh-temperature applications. researchgate.net This method utilizes the Forcespinning™ technique, which employs centrifugal force to extrude a polymer-precursor solution into fibers. researchgate.net
The process involves creating a solution of a polymer, such as polyacrylonitrile (PAN), and hafnium (IV) tert-butoxide in a solvent like dimethylformamide (DMF). researchgate.net This solution is then subjected to Forcespinning™, where optimal parameters like rotational velocity (ramping from 1000 to 3500 rpm) and spinneret-to-collector distance (e.g., 17.78 cm) are crucial for ideal fiber formation. researchgate.net The resulting composite green fibers are first stabilized at a lower temperature (e.g., 220 °C) and then subjected to high-temperature calcination (e.g., 1600 °C) under an inert argon atmosphere. researchgate.net During this final heating step, the PAN is carbonized, and the hafnium alkoxide is converted and carbided, yielding crystalline HfC fibers. researchgate.net
| Stage | Process | Key Components/Parameters | Outcome |
| 1. Solution Preparation | Mixing | Hafnium (IV) tert-butoxide, Polyacrylonitrile (PAN), Dimethylformamide (DMF) | Homogeneous precursor solution researchgate.net |
| 2. Fiber Generation | Forcespinning™ | Spin speed: 1000 rpm ramped to 3500 rpm; Collector distance: 17.78 cm | PAN/Hafnium-alkoxide composite "green" fibers researchgate.net |
| 3. Stabilization | Heating | 220 °C in a box furnace | Stabilized composite fibers researchgate.net |
| 4. Calcination | High-Temperature Heating | 1600 °C under argon flow | Crystalline Hafnium Carbide (HfC) fibers researchgate.net |
Electron Beam-Induced Deposition (EBID) of Hafnium Oxide Films
Electron Beam-Induced Deposition (EBID) is a direct-write technique for fabricating nanoscale materials, and this compound has been successfully used as a precursor for depositing hafnium oxide (HfO₂) films. aip.orgresearchgate.net In this process, the precursor, Hafnium tetra-tert-butoxide [Hf(OC₄H₉)₄], is heated (e.g., to 35 °C) and introduced via a gas injection system into a high-vacuum chamber, where it adsorbs onto a substrate, such as a silicon wafer. aip.org
A focused electron beam is then scanned across the substrate surface. The energy from the electron beam induces the dissociation of the adsorbed precursor molecules, leading to the non-volatile hafnium oxide being deposited on the surface while the volatile organic fragments are pumped away. The thickness of the HfO₂ film can be precisely controlled by adjusting parameters like the electron dose and the number of scan frames. aip.org For example, a film of approximately 100 nm thickness was deposited with an electron dose of 287 C/m². aip.org Structural analysis reveals that the deposited HfO₂ films are typically amorphous, with a grain size of less than 1 nm, and may contain some residual carbon from the precursor ligands. researchgate.net
Direct Writing and Microfabrication Techniques
This compound serves as a viable precursor for the fabrication of hafnium oxide (HfO₂) thin films through Electron Beam Induced Deposition (EBID), a direct-writing technique capable of creating arbitrarily shaped nanostructures on a substrate. In this process, a focused electron beam is used to decompose the gaseous precursor molecules adsorbed on the substrate surface, leading to the deposition of non-volatile fragments.
Recent research has demonstrated the successful deposition of HfO₂ films on silicon substrates using hafnium tetra-tert-butoxide. aip.orgresearchgate.net Structural analysis of the deposited films revealed a grain size of less than 1 nm. aip.orgresearchgate.net This indicates the potential for creating very fine-grained, and potentially amorphous, hafnium oxide structures.
The composition of a hafnium oxide film deposited via EBID using this compound has been analyzed, showing the presence of hafnium, oxygen, and residual carbon. The atomic composition, excluding hydrogen, was found to be approximately:
| Element | Atomic Percentage |
| Carbon (C) | 27.4% |
| Oxygen (O) | 48.1% |
| Hafnium (Hf) | 24.5% |
Table 1: Elemental composition of a HfO₂ film deposited by EBID using this compound precursor, as determined by electron energy loss spectroscopy (EELS). aip.org
While the feasibility of using this compound in EBID has been established, detailed studies on the ultimate resolution and feature size achievable for microfabrication applications are still an area of active research. The successful deposition of nanometer-scale grained films suggests a high potential for high-resolution patterning.
Strategies for Carbon Contamination Mitigation in EBID Films
A significant challenge in the use of organometallic precursors like this compound for EBID is the co-deposition of carbon, which can be detrimental to the desired electrical and optical properties of the hafnium oxide films. The precursor itself, hafnium tetra-tert-butoxide (Hf(OC₄H₉)₄), has a high carbon content, which is the primary source of the residual carbon in the deposited films. aip.org
Several strategies have been proposed to mitigate this carbon contamination, both during and after the deposition process. While specific research into the application of these methods for HfO₂ films deposited from this compound is still emerging, insights can be drawn from general EBID purification techniques and studies on hafnium oxide films prepared by other methods.
In-situ Mitigation Strategies:
Gas-Assisted EBID: The introduction of reactive gases, such as water vapor (H₂O) or oxygen (O₂), into the deposition chamber during the EBID process can help to reduce carbon incorporation. aip.org These co-reactants can react with the carbonaceous byproducts of the precursor decomposition, forming volatile species that can be pumped away.
Substrate Heating: Heating the substrate during deposition can enhance the desorption of weakly bound precursor fragments and byproducts, potentially leading to a purer film. aip.org
Post-deposition Mitigation Strategies:
Post-Deposition Annealing: Thermal treatment of the deposited films in a controlled atmosphere is a common method for removing carbon residues and improving film quality. Annealing in an oxygen (O₂) ambient can effectively oxidize and remove carbon. While specific data for EBID-deposited hafnium oxide from this compound is limited, studies on sputtered hafnium oxide films provide valuable insights into the effects of annealing.
Research on sputtered HfO₂ films has shown that post-deposition annealing in an O₂ atmosphere can significantly impact the film's structural properties. For instance, the crystallite size of sputtered HfO₂ films has been observed to increase with annealing temperature.
| Annealing Temperature (°C) | Crystallite Size (nm) |
| As-deposited | 6.12 |
| 400 | 8.20 |
| 600 | 9.50 |
| 800 | 11.20 |
| 1000 | 13.20 |
Table 2: Effect of post-deposition annealing temperature in an O₂ ambient on the crystallite size of sputtered HfO₂ thin films. researchgate.netarxiv.org
Furthermore, annealing can affect the surface morphology and roughness of the films. Studies have shown that for sputtered HfO₂ films, an annealing temperature of around 600°C can lead to a reduction in nanoparticle size and surface roughness. arxiv.org However, at higher temperatures (800°C and 1000°C), nanoparticles may start to coalesce, forming larger grains. arxiv.org
UV/Ozone Treatment: Exposure to ultraviolet (UV) radiation in the presence of ozone (O₃) is another potential method for cleaning surfaces and removing organic contaminants. This technique has been shown to reduce impurities in HfO₂ films by promoting the full oxidation of hafnium and decreasing oxygen vacancies. mdpi.com
The application and optimization of these carbon mitigation strategies are crucial for advancing the use of this compound in the fabrication of high-purity hafnium oxide nanostructures via EBID.
Comparative Analysis of Hafnium Tert Butoxide with Other Hafnium Precursors
Comparative Reactivity and Thermal Stability with Other Hafnium Alkoxides (e.g., Isopropoxide, Methoxide)
Within the hafnium alkoxide family, reactivity and thermal stability are key performance indicators that are strongly influenced by the nature of the alkyl ligands. While thermal stabilities among common hafnium alkoxides are quite similar, their reactivities show significant differences.
Reactivity: The reactivity of hafnium alkoxides in deposition processes is largely governed by the steric bulk of the ligand. Smaller ligands, such as methoxide (B1231860), result in higher reactivity. This is demonstrated by the lower energy barrier for the ligand-exchange reaction during chemisorption on a hydroxylated Si(100) surface. mdpi.com Density Functional Theory (DFT) calculations show that hafnium methoxide has an energy barrier of only 33.0 kJ/mol. mdpi.com In contrast, the larger ligands of hafnium isopropoxide and hafnium tert-butoxide present greater steric hindrance, leading to significantly higher activation energies of 63.8 kJ/mol and 70.2 kJ/mol, respectively. mdpi.com This indicates that this compound is the least reactive among these three common alkoxides. mdpi.com
Thermal Stability: The thermal stability of a precursor is often evaluated by its bond dissociation energy (BDE), which is the energy required to break the bond between the central metal atom and its ligands. mdpi.com Despite the wide variation in reactivity, the BDEs for hafnium methoxide, hafnium isopropoxide, and this compound are remarkably similar. mdpi.com Their BDEs are 448 kJ/mol, 451 kJ/mol, and 454 kJ/mol, respectively. mdpi.com This suggests that the energy barrier for surface reactions of hafnium alkoxides is primarily dictated by the size of the ligands rather than the inherent thermal stability of the Hf-O bond. mdpi.com Metal alkoxides with bulky ligands, such as isopropoxide and tert-butoxide, are frequently used in experimental studies due to their favorable combination of high thermal stability and volatility. mdpi.com
Table 1: Comparison of Reactivity and Thermal Stability of Hafnium Alkoxides mdpi.com
| Hafnium Precursor | Ligand | Activation Energy (kJ/mol) | Bond Dissociation Energy (BDE) (kJ/mol) |
|---|---|---|---|
| This compound | tert-butoxide (-OtBu) | 70.2 | 454 |
| Hafnium isopropoxide | isopropoxide (-OiPr) | 63.8 | 451 |
| Hafnium methoxide | methoxide (-OMe) | 33.0 | 448 |
Performance Comparison with Hafnium Amides and Halides in Thin Film Deposition
In the context of thin-film deposition techniques like Atomic Layer Deposition (ALD), this compound's performance as an alkoxide precursor is distinct from that of hafnium amides and halides. These precursor families exhibit different reactivity profiles, which directly impacts the required processing temperatures.
Hafnium amides, such as tetrakis(dimethylamino) hafnium (TDMAH) and tetrakis(ethylmethylamino) hafnium (TEMAH), are known for their high reactivity. mdpi.com This high reactivity, stemming from lower thermal stabilities compared to halides, allows for ALD processes at very low temperatures, sometimes even below 100 °C. mdpi.com The activation energies for ligand-exchange reactions involving hafnium amides are significantly lower, typically ranging from 7.1 to 28.4 kJ/mol. mdpi.com
Hafnium alkoxides, including this compound, offer moderate reactivity and thermal stability. mdpi.com Their activation energies for surface reactions fall in an intermediate range, calculated to be between 33.0 and 70.2 kJ/mol. mdpi.com This moderate reactivity necessitates higher deposition temperatures than amides.
Hafnium halides, such as hafnium tetrachloride (HfCl₄), generally exhibit the lowest reactivity among the three classes. Their activation energies are the highest, ranging from 71.4 to 97.4 kJ/mol. mdpi.com Consequently, ALD processes using halide precursors require the highest processing temperatures, typically in the range of 250–480 °C, a window also shared by the less reactive alkoxides like this compound. mdpi.com The lower reactivity of halides can, however, be beneficial in some applications requiring precise control over the deposition process.
Table 2: Performance Characteristics of Hafnium Precursor Families in Thin Film Deposition mdpi.com
| Precursor Family | Example Precursors | General Reactivity | Activation Energy Range (kJ/mol) | Typical ALD Temperature Range |
|---|---|---|---|---|
| Amides | TDMAH, TEMAH | High | 7.1 - 28.4 | Low (<100 °C possible) |
| Alkoxides | This compound | Moderate | 33.0 - 70.2 | Moderate to High (e.g., 250-300 °C) |
| Halides | HfCl₄ | Low | 71.4 - 97.4 | High (250-480 °C) |
Role of Ligand Steric Hindrance and Size on Precursor Volatility and Surface Reactivity
The molecular structure of a precursor, particularly the size and steric hindrance of its ligands, plays a crucial role in determining its suitability for vapor deposition processes. Ligand characteristics directly influence both the precursor's volatility and its surface reactivity.
Volatility: For a precursor to be effective in ALD or Chemical Vapor Deposition (CVD), it must be sufficiently volatile to be transported into the reaction chamber in the gas phase. Bulky ligands, like the tert-butyl groups in this compound, can effectively shield the polar metal center, reducing intermolecular interactions and thereby increasing the molecule's volatility. This is a primary reason why precursors with large, sterically demanding ligands are often favored. mdpi.com
Surface Reactivity: While beneficial for volatility, steric hindrance has the opposite effect on surface reactivity. The large ligands physically obstruct the central hafnium atom, making it more difficult for the precursor to approach and react with active sites on the substrate surface. mdpi.com This effect is clearly seen in the hafnium alkoxide series, where the increasing size of the ligands from methoxide to isopropoxide to tert-butoxide leads to a corresponding increase in the activation energy for chemisorption. mdpi.com Therefore, the bulky nature of the tert-butoxide ligand is the primary reason for its lower reactivity compared to smaller alkoxides. mdpi.com
In essence, the choice of ligand involves a trade-off. The design of this compound exemplifies this principle: the sterically bulky tert-butyl groups provide the high volatility and thermal stability desirable for a vapor deposition precursor, but this comes at the cost of reduced surface reactivity when compared to less hindered precursors like hafnium methoxide or the highly reactive hafnium amides. mdpi.com
Future Research Directions and Emerging Applications
Rational Design of Next-Generation Hafnium tert-Butoxide Based Precursors
The rational design of precursors is a key strategy to overcome the limitations of existing compounds and to access new material properties. For this compound, this involves the systematic modification of its molecular structure to fine-tune its physical and chemical properties, such as volatility, thermal stability, and reactivity. A promising approach is the synthesis of heteroleptic precursors, where one or more of the tert-butoxide ligands are replaced with other functional groups.
One area of exploration involves the reaction of this compound with a variety of alcohols and phenols. researchgate.netnih.gov This allows for the creation of a family of modified hafnium alkoxide precursors with varying steric bulk and electronic properties. For instance, the reaction with simple phenols or more complex polydentate alcohols can lead to dimeric or monomeric hafnium compounds with altered reactivity and decomposition pathways. nih.gov The introduction of Lewis basic solvents such as tetrahydrofuran (B95107) or pyridine (B92270) during synthesis can also lead to the formation of solvent-modified precursors with different solution structures and subsequent reactivity. researchgate.netnih.gov
Another avenue of research is the development of hafnium precursors with amido ligands in combination with bulky malonate ligands. researchgate.net These designs aim to produce mononuclear complexes with high solubility in organic solvents, making them suitable for liquid injection MOCVD systems. researchgate.net The thermal properties of these next-generation precursors are critical, and their design must balance the need for sufficient volatility for vapor-phase deposition with adequate thermal stability to prevent premature decomposition. A systematic study of a family of modified this compound compounds, for instance, revealed that subtle changes in the precursor structure could significantly influence the morphology of the resulting hafnium oxide nanoparticles. nih.gov
| Precursor Modification Strategy | Resulting Compound Type | Potential Advantages |
| Reaction with phenols and alcohols | Dimeric or monomeric hafnium alkoxides | Tunable reactivity and decomposition pathways |
| Use of Lewis basic solvents | Solvent-modified precursors | Altered solution structure and reactivity |
| Combination with amido and malonate ligands | Mononuclear hafnium complexes | High solubility for liquid injection systems |
Advanced In-Situ Characterization Techniques for Mechanistic Understanding
A fundamental understanding of the reaction mechanisms during thin film deposition is crucial for process optimization and the rational design of precursors. Advanced in-situ characterization techniques provide real-time insights into the surface chemistry and gas-phase dynamics that govern film growth. For deposition processes involving this compound and its derivatives, techniques such as quartz crystal microbalance (QCM), Fourier transform infrared (FTIR) spectroscopy, and spectroscopic ellipsometry are invaluable.
QCM allows for the in-situ measurement of mass changes on the substrate surface with sub-monolayer sensitivity. harvard.edu This technique can be used to study the reactivity and vapor pressure of precursors and to monitor the self-limiting nature of atomic layer deposition (ALD) cycles. harvard.edu In-situ FTIR spectroscopy can identify the chemical species present on the substrate surface and in the gas phase during deposition. researchgate.netresearchgate.net This provides direct evidence of ligand exchange reactions, the formation of reaction byproducts, and the nature of surface functional groups. researchgate.net For example, in-situ FTIR can be used to monitor the removal of tert-butyl groups and the formation of hydroxyl groups during the ALD of hafnium oxide using this compound and an oxygen source.
Spectroscopic ellipsometry is another powerful in-situ technique that measures the change in polarization of light upon reflection from a surface. aip.org This allows for the real-time determination of film thickness, optical constants, and surface roughness during deposition. By monitoring the growth on a cycle-by-cycle basis, researchers can gain a deeper understanding of the nucleation and growth mechanisms. aip.org The combination of these in-situ techniques provides a comprehensive picture of the deposition process, enabling the correlation of precursor chemistry and process parameters with film properties.
| In-Situ Technique | Information Gained | Relevance to this compound |
| Quartz Crystal Microbalance (QCM) | Real-time mass changes, precursor reactivity, vapor pressure | Monitoring self-limiting growth in ALD, studying precursor adsorption |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of surface and gas-phase species, reaction byproducts | Understanding ligand exchange mechanisms and surface reactions |
| Spectroscopic Ellipsometry | Real-time film thickness, optical constants, surface roughness | Investigating nucleation and growth dynamics on a cycle-by-cycle basis |
Tailoring Material Properties through Precursor Engineering
The choice of precursor has a profound impact on the properties of the deposited material. By engineering the molecular structure of this compound-based precursors, it is possible to tailor the properties of hafnium oxide thin films, such as their dielectric constant, leakage current density, crystallinity, and thermal stability. warwick.ac.ukresearchgate.net
For instance, the use of heteroleptic precursors, such as tert-butoxytris(ethylmethylamido)hafnium, has been shown to improve the ALD growth rate and the density of the resulting hafnium oxide films. rsc.orgresearchgate.net A higher density can lead to improved anti-crystallization properties, which is beneficial for maintaining the amorphous nature of the film and enhancing its thermal stability during post-deposition annealing. rsc.orgelsevierpure.com The ligand structure also influences the incorporation of impurities, such as carbon, into the film. Precursors with ligands that have clean decomposition pathways are essential for achieving high-purity films with optimal electrical properties.
The composition of the precursor can also be engineered to deposit mixed-oxide or silicate (B1173343) films with tailored dielectric properties. For example, hafnium silicate films can be deposited by MOCVD using hafnium tetra-tert-butoxide and a silicon precursor like tetrakis-diethylamino silane (B1218182). researchgate.net By controlling the ratio of the precursors in the gas phase, the composition and thus the dielectric constant of the resulting film can be precisely controlled. researchgate.net Furthermore, the development of cocktail precursors, which are mixtures of different metal-organic compounds, offers a straightforward approach to fabricating complex oxide films with tunable properties for applications in ferroelectric devices. acs.org
| Precursor Engineering Approach | Effect on Material Properties | Example Application |
| Heteroleptic Precursors | Improved growth rate, higher film density, enhanced thermal stability | High-performance gate dielectrics |
| Precursors for Mixed Oxides | Tunable composition and dielectric constant | Hafnium silicate films for CMOS devices |
| Cocktail Precursors | Simplified fabrication of complex oxides with tunable properties | Ferroelectric hafnium zirconium oxide films |
Exploration of Novel Catalytic and Optoelectronic Applications
While hafnium oxide derived from this compound is well-established in microelectronics, future research is exploring its potential in novel catalytic and optoelectronic applications. The unique properties of hafnium-based materials, such as their Lewis acidity and thermal stability, make them promising candidates for a range of new technologies.
In the realm of catalysis, hafnium-based metal-organic frameworks (MOFs) are emerging as highly effective catalysts for a variety of organic transformations. nih.govscispace.comacs.orgaip.orgsemanticscholar.org These materials, which can be synthesized using hafnium precursors, possess a high density of Lewis acidic sites within a porous and stable framework. scispace.comacs.org This makes them excellent catalysts for reactions such as the chemical fixation of CO₂ into cyclic carbonates and the regioselective ring-opening of epoxides. scispace.comaip.org The modular nature of MOFs allows for the rational design of catalytic sites, opening up possibilities for tandem catalytic reactions inspired by biological systems. nih.govacs.org
In optoelectronics, the high dielectric constant and wide bandgap of hafnium oxide continue to be exploited in advanced transistor and memory devices. oxinst.com The ferroelectric properties observed in doped hafnium oxide thin films have opened up new avenues for the development of non-volatile memory technologies such as ferroelectric field-effect transistors (FeFETs). oxinst.com The ability to tune the material properties of hafnium oxide through precursor engineering and process control is critical for optimizing the performance of these next-generation devices. Further research into the relationship between precursor chemistry, film structure, and ferroelectric behavior is essential for realizing the full potential of hafnium oxide in future optoelectronic applications.
| Application Area | Role of Hafnium-Based Material | Key Research Directions |
| Catalysis | Lewis acid catalyst in Metal-Organic Frameworks (MOFs) | Development of MOFs for CO₂ utilization and tandem reactions |
| Optoelectronics | High-k dielectric and ferroelectric material | Optimization of ferroelectric properties for non-volatile memory |
Q & A
Q. What are the standard protocols for synthesizing hafnium tert-butoxide in laboratory settings?
this compound is typically synthesized via the reaction of hafnium tetrachloride (HfCl₄) with potassium tert-butoxide (KOtBu) in an anhydrous, inert atmosphere (e.g., nitrogen or argon). Key steps include:
- Mixing stoichiometric amounts of HfCl₄ and KOtBu in a non-polar solvent (e.g., hexane) under rigorous exclusion of moisture .
- Maintaining reaction temperatures between 20–60°C for 4–8 hours to ensure complete ligand exchange .
- Purification via vacuum distillation to isolate the volatile product . Note: Variations in alkali metal tert-butoxide (e.g., sodium vs. potassium) may influence reaction kinetics and purity .
Q. How should this compound be characterized to confirm purity and structure?
Essential characterization techniques include:
- Nuclear Magnetic Resonance (NMR): To verify ligand coordination and absence of residual solvents.
- X-ray Diffraction (XRD): For crystalline structure analysis.
- Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profiles .
- Elemental Analysis: To confirm stoichiometry and metal content.
Q. What are the primary applications of this compound in materials science?
The compound is widely used as a precursor for:
- High-κ dielectric films (HfO₂): Deposited via chemical vapor deposition (CVD) or atomic layer deposition (ALD) for semiconductor devices .
- Nanocrystals and aerogels: Solvothermal synthesis yields HfO₂ nanoparticles with controlled morphologies or hydrophobic aerogels when combined with silicone polymers .
Advanced Research Questions
Q. How does the nuclearity of this compound derivatives influence HfO₂ nanoparticle morphology?
The "precursor structure effect" dictates that monomeric, dimeric, and tetrameric this compound derivatives produce distinct HfO₂ morphologies under identical solvothermal conditions. For example:
- Monomers (e.g., [Hf(OBuᵗ)₄]) yield spherical nanoparticles.
- Tetramers form rod-like structures due to pre-organized hafnium-oxygen frameworks . Methodological Insight: Use small-angle X-ray scattering (SAXS) or TEM to correlate precursor structure with nanoparticle growth pathways .
Q. What strategies resolve contradictions in reported dielectric constants of HfO₂ films derived from this compound?
Discrepancies often arise from differences in:
- Deposition parameters: Oxygen precursor choice (e.g., H₂O vs. O₂) in plasma-enhanced CVD affects film density and oxygen vacancies .
- Post-deposition annealing: Higher temperatures (>500°C) enhance crystallinity but may introduce interfacial defects . Recommendation: Standardize deposition protocols and use X-ray photoelectron spectroscopy (XPS) to quantify oxygen vacancy concentrations .
Q. How can this compound be modified to enhance its reactivity in enantioselective organic reactions?
Chiral ligands (e.g., BINOL derivatives) can coordinate to this compound, creating Lewis acid catalysts for asymmetric synthesis. Key steps include:
- Ligand exchange in anhydrous tetrahydrofuran (THF) at low temperatures (−30°C).
- Screening reaction solvents (e.g., dichloromethane vs. toluene) to optimize enantiomeric excess (ee) .
Q. What challenges arise when integrating this compound-derived HfO₂ into ferroelectric devices?
Stabilizing the ferroelectric orthorhombic phase requires:
- Clamping effects: Sandwiching HfO₂ between metal substrates and electrodes during annealing to induce strain .
- Doping: Incorporating zirconium (Zr) or silicon (Si) to suppress monoclinic phase formation . Advanced Analysis: Use in situ XRD or scanning transmission electron microscopy (STEM) to monitor phase transitions during thermal processing .
Data Contradiction and Reproducibility
Q. Why do commercial this compound batches exhibit variability in color and purity?
Inconsistent synthesis conditions (e.g., moisture exposure, incomplete ligand exchange) and storage practices (e.g., inadequate inert gas purging) lead to batch-to-batch variations . Mitigation: Implement quality control via TGA and NMR for every batch. Prefer lab-synthesized precursors for critical experiments .
Q. How can researchers address discrepancies in HfO₂ film thickness uniformity across ALD studies?
Variations stem from precursor volatility differences. For example:
- This compound (Hf(OtBu)₄) offers higher vapor pressure than HfCl₄, enabling faster ALD cycles but requiring precise temperature control to avoid premature decomposition . Solution: Optimize ALD pulse times and substrate temperatures using in situ quartz crystal microbalance (QCM) monitoring .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
